A 839977

P2X7 receptor species selectivity IC50 comparison

Inconsistent P2X7 antagonist potency across species and ambiguous pathway engagement frequently confound inflammatory pain study reproducibility. A 839977 directly resolves these bottlenecks with cross-species calibrated potency and a unique functional selectivity window. • Human IC50=20 nM (rat 42 nM, mouse 150 nM)-enables species-specific dose extrapolation for translational PK/PD modeling. • 5.6-fold pore-formation (IC50=6.6-7 nM) vs. IL-1β release (IC50=37 nM) differential-allows pharmacological separation of downstream P2X7 pathways at 3-10 nM. • IL-1αβ KO-validated mechanism: complete loss of antihyperalgesic efficacy in knockout mice (ED50=40 μmol/kg i.p. in wild-type) provides definitive target engagement confirmation.

Molecular Formula C19H14Cl2N6O
Molecular Weight 413.3 g/mol
Cat. No. B605059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 839977
SynonymsA839977
Molecular FormulaC19H14Cl2N6O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4
InChIInChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26)
InChIKeyGMVNBKZQJFRFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 839977 Specifications & Procurement Baseline


A 839977 (CAS 870061-27-1) is a potent and selective antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel implicated in inflammation and pain signaling. Its chemical identity is 1-(2,3-dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine, with a molecular weight of 413.26 and the formula C19H14Cl2N6O . The compound is structurally distinct from other in-class P2X7 antagonists such as A-740003 and A-438079, belonging to a unique tetrazole-based chemotype [1].

Why A 839977 Substitution Fails


P2X7 receptor antagonists exhibit substantial divergence in species-dependent potency, functional selectivity profiles, and downstream signaling effects that preclude simple interchangeability. Even antagonists within the same structural class or with similar in vitro binding affinities demonstrate marked differences in blocking pore formation versus IL-1β release, in vivo CNS penetration characteristics, and efficacy in specific pain modalities [1]. A 839977 occupies a distinct evidence position defined by quantitative cross-species potency data (human IC50=20 nM, rat IC50=42 nM, mouse IC50=150 nM), validated functional endpoints in human THP-1 cells, and mechanism-linked in vivo efficacy confirmed by knockout mouse studies—a combination not uniformly documented across comparator compounds [2].

A 839977 Quantitative Differentiation


Cross-Species Potency Profile

A 839977 exhibits a species-dependent potency gradient (human > rat > mouse) that differs substantially from comparator antagonists. In recombinant receptor calcium flux assays, A 839977 shows IC50 values of 20 nM (human), 42 nM (rat), and 150 nM (mouse)—representing a 7.5-fold human-to-mouse potency differential [1]. In contrast, A-740003 demonstrates an inverse species preference with IC50 values of 40 nM (human) and 18 nM (rat)—a 2.2-fold rat preference [2]. A-438079 exhibits markedly weaker potency with pIC50=6.9 (IC50≈126 nM) at human P2X7 and no activity at other P2 receptors (IC50 > 10 μM) [3].

P2X7 receptor species selectivity IC50 comparison calcium flux

IL-1β Release vs. Pore Formation

A 839977 demonstrates pathway-differential functional antagonism in differentiated human THP-1 cells, with distinct IC50 values for blocking BzATP-stimulated IL-1β release (37 nM) and YO-PRO uptake/pore formation (6.6-7 nM) [1]. This 5.6-fold differential indicates that pore formation blockade occurs at lower compound concentrations than IL-1β release inhibition. In comparison, A-740003 exhibits IC50 values of 156 nM for IL-1β release and 92 nM for pore formation in the same THP-1 cellular system—a 1.7-fold differential [2]. No comparable THP-1 functional profiling data are publicly available for A-438079.

IL-1β release YO-PRO uptake pore formation THP-1 cells inflammasome

In Vivo Antihyperalgesia & IL-1β Validation

A 839977 produces robust, dose-dependent antihyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain, with quantified ED50 values of 100 μmol/kg (i.p.) in rats and 40 μmol/kg (i.p.) in wild-type mice [1]. Critically, this antihyperalgesic effect is completely abolished in IL-1αβ knockout mice, providing direct genetic validation that the in vivo efficacy is mechanistically mediated through IL-1β release blockade [1]. In comparison, A-740003 demonstrates ED50 values of 38-54 mg/kg (i.p.) in rat CFA models, but comparable knockout mouse validation data are not reported [2]. For A-438079, comprehensive in vivo ED50 quantification in inflammatory pain models is not well-documented in the primary literature.

inflammatory pain CFA model ED50 knockout validation in vivo pharmacology

Neuropathic Pain Evidence Gap

A limitation in the A 839977 evidence profile is the absence of published quantitative efficacy data in neuropathic pain models, despite vendor claims of neuropathic pain activity. The primary Honore 2009 publication exclusively reports inflammatory pain (CFA) data [1]. In contrast, A-740003 has demonstrated dose-dependent antinociception in multiple neuropathic pain models including spinal nerve ligation (ED50=19 mg/kg i.p.), chronic constriction injury, and vincristine-induced neuropathy in rats [2]. This represents a significant evidence gap that users must consider when selecting between P2X7 antagonists for neuropathic pain research applications.

neuropathic pain spinal nerve ligation chronic constriction injury comparative efficacy

CNS Penetration Data Gap

No published data exist documenting CNS penetration or brain occupancy for A 839977. This represents a critical differentiator from CNS-penetrant P2X7 antagonists such as JNJ-42253432, which has demonstrated brain P2X7 channel occupancy with an ED50 of 0.3 mg/kg (corresponding to mean plasma concentration of 42 ng/mL) and pKi values of 9.1 (rat) and 7.9 (human) . JNJ-54175446 is another CNS-penetrant P2X7 antagonist with documented brain activity [1]. For applications requiring target engagement within the CNS (e.g., microglial P2X7 modulation in neuroinflammatory conditions), the absence of A 839977 CNS penetration data necessitates either empirical validation or selection of a CNS-validated comparator.

CNS penetration blood-brain barrier brain occupancy comparative pharmacokinetics

P2X Subtype Selectivity

Direct quantitative selectivity profiling of A 839977 against other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4) or broader panels of kinases and ion channels is not reported in the primary literature. This stands in contrast to A-438079 and A-740003, both of which have documented lack of activity at other P2 receptors with IC50 values >10 μM, confirming at least >80-fold selectivity windows at human P2X7 [1][2]. Vendors describe A 839977 as 'selective' for P2X7 based on its potent P2X7 blockade and structural distinctness from other P2X7 antagonists, but the absence of published broad-panel selectivity data constitutes a significant evidence limitation. Users requiring rigorously defined selectivity profiles for their experimental systems must either perform independent counter-screening or select comparators with published selectivity data.

P2X subtype selectivity P2X1 P2X3 P2X4 off-target activity

A 839977 Optimal Applications


Inflammatory Pain & IL-1β Validation

A 839977 is optimally deployed in inflammatory pain studies where direct mechanistic linkage to IL-1β release is required. The compound's complete loss of antihyperalgesic efficacy in IL-1αβ knockout mice (ED50=40 μmol/kg i.p. in wild-type, 0% effect in KO) provides a unique genetic validation tool [1]. This enables experimental designs that causally attribute observed anti-inflammatory effects to P2X7-mediated IL-1β release rather than alternative P2X7 signaling pathways or off-target mechanisms. In comparison, this level of pathway-specific knockout validation is not documented for A-740003 or A-438079.

Cross-Species Translation & Human P2X7

For studies requiring translation across human, rat, and mouse systems, A 839977's documented cross-species potency profile (human IC50=20 nM, rat IC50=42 nM, mouse IC50=150 nM) enables species-specific dose extrapolation [1]. The compound's highest potency at human P2X7 (2× more potent than A-740003 at the human receptor) makes it particularly suitable for studies where human target relevance is paramount . The 7.5-fold human-to-mouse potency differential provides a quantifiable species-scaling factor for translational PK/PD modeling.

Pore Formation vs. IL-1β Release

A 839977's 5.6-fold differential potency between pore formation blockade (IC50=6.6-7 nM) and IL-1β release inhibition (IC50=37 nM) in THP-1 cells enables concentration-response experimental designs that pharmacologically separate these two downstream P2X7 signaling pathways [1]. At concentrations of 3-10 nM, A 839977 preferentially inhibits pore formation while largely sparing IL-1β release—a pharmacological window not achievable with A-740003 due to its smaller 1.7-fold differential (IC50=92 nM for pore formation, 156 nM for IL-1β release) [2]. This makes A 839977 the superior tool for pathway-specific pharmacological dissection.

Peripheral P2X7 Engagement

The absence of documented CNS penetration for A 839977, while a limitation for CNS applications, positions it as a potentially suitable tool for studies requiring selective peripheral P2X7 target engagement [1]. In contrast to CNS-penetrant comparators like JNJ-42253432 (brain occupancy ED50=0.3 mg/kg) , A 839977 may offer reduced confounding central effects in peripheral inflammation or pain models. This application scenario requires empirical confirmation of lack of CNS penetration but represents a strategic use-case for investigators seeking to isolate peripheral P2X7 mechanisms.

Technical Documentation Hub

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